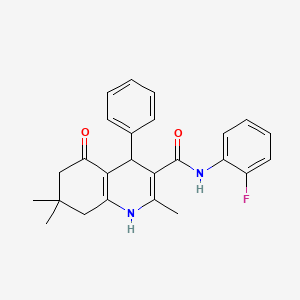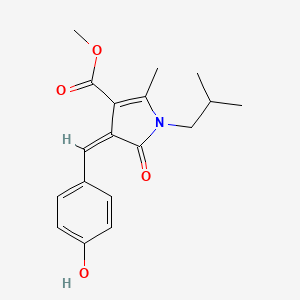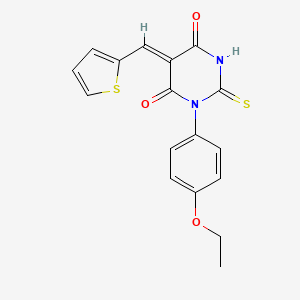![molecular formula C19H16N2O5S B11641488 3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11641488.png)
3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with a methoxy group and a thioxoimidazolidinylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-methoxy-4-formylphenol with 5-oxo-2-thioxoimidazolidine under basic conditions to form the intermediate Schiff base. This intermediate is then subjected to a nucleophilic substitution reaction with 3-bromomethylbenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The thioxoimidazolidinylidene moiety can be reduced to the corresponding imidazolidine.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-({2-hydroxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid.
Reduction: 3-({2-methoxy-4-[(Z)-(5-oxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The thioxoimidazolidinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
3-methoxy-4-methylbenzoic acid: Similar structure but lacks the thioxoimidazolidinylidene moiety.
4-methoxybenzoic acid: Lacks both the thioxoimidazolidinylidene moiety and the benzylic substitution.
2-methoxybenzoic acid: Similar methoxy substitution but different position on the benzoic acid core.
Uniqueness
3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid is unique due to the presence of the thioxoimidazolidinylidene moiety, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C19H16N2O5S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
3-[[2-methoxy-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C19H16N2O5S/c1-25-16-9-11(8-14-17(22)21-19(27)20-14)5-6-15(16)26-10-12-3-2-4-13(7-12)18(23)24/h2-9H,10H2,1H3,(H,23,24)(H2,20,21,22,27)/b14-8- |
InChI 键 |
NFLKBISKTFCXGX-ZSOIEALJSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N2)OCC3=CC(=CC=C3)C(=O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OCC3=CC(=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641416.png)

![5-(4-Butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641427.png)

![Ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11641441.png)
![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641446.png)
![ethyl 4-[(7Z)-7-[(5-iodofuran-2-yl)methylidene]-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11641449.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol](/img/structure/B11641453.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11641454.png)

![1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11641474.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11641476.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11641481.png)
![1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B11641483.png)
